molecular formula C12H14N2O2S B5092572 methyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate CAS No. 87649-97-6

methyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B5092572
CAS No.: 87649-97-6
M. Wt: 250.32 g/mol
InChI Key: OVPZUEOSSQZWNB-UHFFFAOYSA-N
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Description

Methyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by its unique structure, which includes a thiadiazole ring substituted with a methyl group, a phenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by alkylation and cyclization steps. For instance, the reaction of methyl hydrazinecarbodithioate with a suitable aryl aldehyde can lead to the formation of the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives, typically using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, methyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Thiadiazole derivatives have been investigated for their ability to inhibit enzymes and modulate biological pathways, which could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which methyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate exerts its effects is likely related to its ability to interact with biological targets. The thiadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The phenyl and acetate groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenyl-1,3,4-thiadiazole: Lacks the acetate ester group, which may affect its reactivity and biological activity.

    Methyl 2-(5-phenyl-1,3,4-thiadiazol-2-yl)acetate: Similar structure but different substitution pattern, which can influence its chemical properties and applications.

    5-Phenyl-1,3,4-thiadiazole-2-thiol:

Uniqueness

Methyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate is unique due to its specific substitution pattern, which combines the properties of the thiadiazole ring with the reactivity of the acetate ester

Properties

IUPAC Name

methyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(8-10(15)16-2)14-13-11(17-12)9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPZUEOSSQZWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN=C(S1)C2=CC=CC=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386351, DTXSID301170095
Record name STK369948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3-dihydro-2-methyl-5-phenyl-1,3,4-thiadiazole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87649-97-6, 5669-81-8
Record name Methyl 2,3-dihydro-2-methyl-5-phenyl-1,3,4-thiadiazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87649-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK369948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3-dihydro-2-methyl-5-phenyl-1,3,4-thiadiazole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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